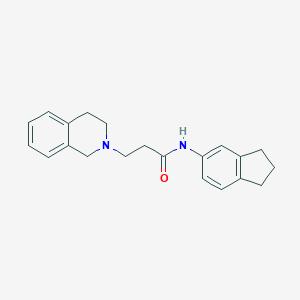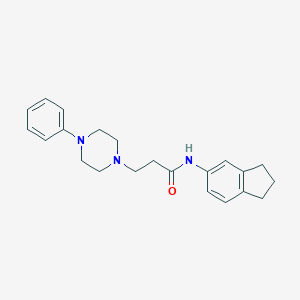
1-(1-Benzoyl-4-piperidinyl)-4-benzylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzoyl-4-piperidinyl)-4-benzylpiperazine, commonly known as BBP or benzylpiperazine, is a synthetic compound that belongs to the class of piperazines. It is a psychoactive drug that has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However, BBP has also been studied for its potential medicinal properties, particularly in the field of neuroscience. In
作用機序
BBP acts as a dopamine and serotonin reuptake inhibitor, which means that it prevents these neurotransmitters from being taken back up into the presynaptic neuron after they have been released into the synaptic cleft. This leads to an increase in the concentration of dopamine and serotonin in the synaptic cleft, which results in the euphoric and stimulant effects of BBP.
Biochemical and Physiological Effects
BBP has been shown to increase the release of dopamine and serotonin in the brain, which leads to feelings of euphoria, increased energy, and heightened alertness. However, BBP can also have negative effects on the body, including increased heart rate, blood pressure, and body temperature. Long-term use of BBP can lead to dependence and addiction.
実験室実験の利点と制限
BBP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-understood mechanism of action. BBP is also relatively stable and can be stored for long periods of time. However, BBP also has several limitations. It has a narrow therapeutic window, which means that the difference between a therapeutic dose and a toxic dose is small. BBP is also highly lipophilic, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on BBP. One area of interest is the potential use of BBP in the treatment of mood disorders such as depression and anxiety. Another area of interest is the neuroprotective effects of BBP, which may have implications for the treatment of neurodegenerative diseases. Finally, there is interest in developing new analogs of BBP that may have improved therapeutic properties.
合成法
BBP can be synthesized through several methods, including reductive amination, condensation, and cyclization. One of the most common methods involves the reaction between benzyl chloride and 1-benzoylpiperazine in the presence of sodium hydroxide. The resulting product is then reduced using sodium borohydride to yield BBP.
科学的研究の応用
BBP has been studied for its potential therapeutic applications in the field of neuroscience. Research has shown that BBP acts as a dopamine and serotonin reuptake inhibitor, which may have implications for the treatment of depression and other mood disorders. BBP has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C23H29N3O |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C23H29N3O/c27-23(21-9-5-2-6-10-21)26-13-11-22(12-14-26)25-17-15-24(16-18-25)19-20-7-3-1-4-8-20/h1-10,22H,11-19H2 |
InChIキー |
XAJSHIJOTHPPHK-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
正規SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]propanamide](/img/structure/B247139.png)


![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B247143.png)
![N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247146.png)
![N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247158.png)
![N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247160.png)
![5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B247165.png)
![1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B247171.png)
![ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247173.png)
![ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247174.png)
![ethyl 4-(3-(2-furyl)-4-(3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247175.png)
![ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247177.png)
![ethyl 4-(3-(2-furyl)-4-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247178.png)